19-Hydroxy Androstendione-19-d2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

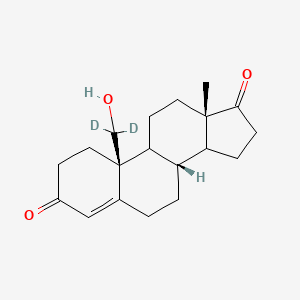

19-Hydroxy Androstendione-19-d2 is a synthetic steroid compound characterized by the presence of 19 carbon atoms and 2 deuterium atoms. It is a stable isotope-labeled compound, often used in scientific research for its unique properties and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 19-Hydroxy Androstendione-19-d2 typically involves the introduction of deuterium atoms into the androstenedione molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions under specific conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium atoms and the overall quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

19-Hydroxy Androstendione-19-d2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 19-oxoandrostenedione.

Reduction: Reduction reactions can convert it back to androstenedione.

Substitution: The hydroxyl group at the 19th position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include 19-oxoandrostenedione, androstenedione, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reference Standard : 19-Hydroxy Androstendione-19-d2 is extensively used as a reference standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for studying steroid metabolism. Its deuterated form allows for precise quantification of endogenous steroid levels in biological samples .

Biology

- Hormone Regulation Studies : This compound plays a significant role in research related to hormone regulation and steroid biosynthesis. It acts as a substrate for aromatase enzymes, facilitating studies on estrogen production and its physiological impacts .

Medicine

- Potential Therapeutic Applications : Investigations into this compound include its potential role in treating hormonal disorders. For instance, it has been explored for its effects on metabolic syndromes associated with aromatase deficiencies, where it may help restore estrogen levels and mitigate symptoms such as insulin resistance .

Industry

- Pharmaceutical Development : The compound is utilized in the pharmaceutical industry for developing new steroid-based drugs. It serves as a quality control standard to ensure consistency and efficacy in steroid formulations.

Case Studies

- Aromatase Deficiency Case :

-

Hypertensive Effects in Animal Models :

- Research on rats demonstrated that administration of 19-Hydroxy Androstendione resulted in sodium retention and increased blood pressure, mimicking mineralocorticoid excess. This finding suggests potential applications in understanding hypertension mechanisms and developing treatments targeting sodium retention pathways .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Reference Standard for GC-MS | Enables precise measurement of steroid levels |

| Biology | Hormone Regulation Studies | Facilitates understanding of estrogen biosynthesis |

| Medicine | Therapeutic Potential | May alleviate symptoms associated with hormonal disorders |

| Industry | Pharmaceutical Development | Ensures quality control in steroid formulations |

Wirkmechanismus

The mechanism of action of 19-Hydroxy Androstendione-19-d2 involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for the enzyme aromatase, which converts it into estrone, a form of estrogen. This conversion involves three successive oxidations, resulting in the formation of 19-hydroxy and 19-oxo derivatives before the final aromatization step .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

19-Hydroxyandrostenedione: Similar in structure but lacks the deuterium atoms.

19-Oxoandrostenedione: An oxidized form of 19-Hydroxy Androstendione-19-d2.

Androstenedione: The parent compound without the hydroxyl group at the 19th position.

Uniqueness

The presence of deuterium atoms in this compound makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides enhanced stability and allows for more precise tracking in metabolic studies and analytical applications.

Biologische Aktivität

19-Hydroxy Androstendione-19-d2 (CAS No. 71995-64-7) is a deuterated analog of 19-hydroxyandrostenedione, which plays a significant role in the biosynthesis of estrogens and is considered an aromatase inhibitor. This compound has garnered attention for its potential applications in endocrinology and metabolic studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the 19th carbon position and deuterium labeling, which enhances its stability and detection in biological systems. The molecular formula is C19H26O3D2, with a molecular weight of approximately 288.4 g/mol.

The primary mechanism of action for this compound involves its role as an aromatase inhibitor . Aromatase is an enzyme that converts androgens into estrogens, and inhibiting this enzyme can have therapeutic implications in conditions characterized by estrogen excess, such as certain types of breast cancer and polycystic ovary syndrome (PCOS) .

Hormonal Regulation

Research indicates that this compound affects hormonal pathways by modulating the levels of estrogen and testosterone. It has been shown to reduce estrogen levels in clinical settings, which can be beneficial for patients with estrogen-sensitive conditions .

Case Studies

- Polycystic Ovary Syndrome (PCOS) : A study involving women with PCOS revealed altered steroid hormone profiles, where levels of 19-hydroxyandrostenedione were significantly different from healthy controls. This suggests that the compound may serve as a biomarker for diagnosing or monitoring PCOS .

- Breast Cancer : In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of estrogen-dependent breast cancer cells, highlighting its potential as a therapeutic agent .

Research Findings

Recent investigations into the pharmacokinetics and dynamics of this compound have provided insights into its efficacy:

- Stability : The deuterated form exhibits enhanced metabolic stability compared to its non-deuterated counterparts, making it suitable for long-term studies .

- Metabolism : Studies have shown that this compound undergoes specific metabolic pathways that lead to the formation of various downstream metabolites, which may also possess biological activity .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(8R,10S,13S)-10-[dideuterio(hydroxy)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15?,16?,18-,19+/m0/s1/i11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUHPTGEXRHMQQ-TWXFGGLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@]12CCC(=O)C=C1CC[C@@H]3C2CC[C@]4(C3CCC4=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.